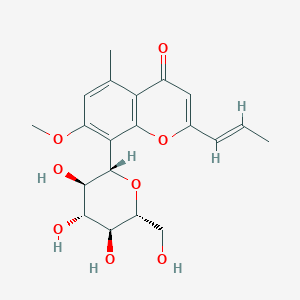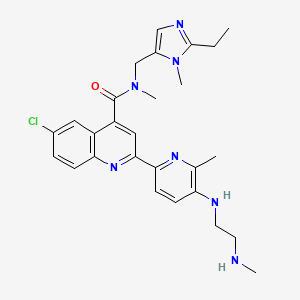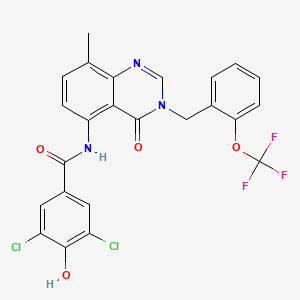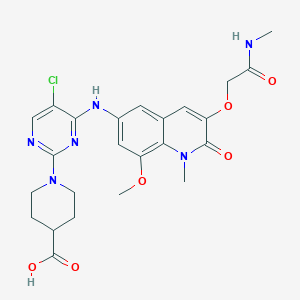
BCL6 ligand-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BCL6 ligand-1 is a small molecule that interacts with the B-cell lymphoma 6 protein (BCL6). BCL6 is a transcriptional repressor that plays a crucial role in the formation and maintenance of germinal centers in B-cells. It is highly expressed in germinal center B-cells and is involved in the regulation of genes related to cell cycle control, cell death, and differentiation. This compound has been studied for its potential to inhibit the protein-protein interactions of BCL6, making it a promising candidate for therapeutic applications in lymphoid malignancies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BCL6 ligand-1 involves several steps, including the preparation of key intermediates and the final coupling reactions. One common synthetic route includes the use of benzimidazolone as a core structure, which is then modified through various chemical reactions to introduce functional groups that enhance its binding affinity to BCL6 .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated synthesis platforms and purification techniques such as chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: BCL6 ligand-1 undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms to the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products: The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation may result in the formation of hydroxyl or carbonyl groups, while substitution reactions may introduce halogens or other functional groups .
Scientific Research Applications
BCL6 ligand-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the interactions between BCL6 and its corepressors.
Biology: Investigated for its role in modulating gene expression in germinal center B-cells.
Medicine: Explored as a potential therapeutic agent for the treatment of B-cell lymphomas and other lymphoid malignancies.
Industry: Utilized in drug discovery and development programs to identify new inhibitors of BCL6
Mechanism of Action
BCL6 ligand-1 exerts its effects by binding to the BTB domain of BCL6, thereby inhibiting its interaction with corepressors such as NCOR, SMRT, and BCOR. This inhibition leads to the derepression of genes that are normally repressed by BCL6, resulting in the induction of cell cycle arrest and apoptosis in BCL6-dependent cancer cells. The molecular targets and pathways involved include the recruitment of E3 ligases that facilitate the degradation of BCL6 .
Comparison with Similar Compounds
BI-3802: A molecular glue that induces the polymerization and degradation of BCL6.
BI-3812: An inhibitor that disrupts the BCL6-corepressor interaction without inducing degradation
Uniqueness: BCL6 ligand-1 is unique in its ability to selectively inhibit the protein-protein interactions of BCL6, making it a valuable tool for studying the biological functions of BCL6 and developing targeted therapies for BCL6-driven malignancies. Unlike other compounds, this compound does not induce polymerization or degradation of BCL6, allowing for more precise modulation of BCL6 activity .
Properties
Molecular Formula |
C24H27ClN6O6 |
|---|---|
Molecular Weight |
531.0 g/mol |
IUPAC Name |
1-[5-chloro-4-[[8-methoxy-1-methyl-3-[2-(methylamino)-2-oxoethoxy]-2-oxoquinolin-6-yl]amino]pyrimidin-2-yl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C24H27ClN6O6/c1-26-19(32)12-37-18-9-14-8-15(10-17(36-3)20(14)30(2)22(18)33)28-21-16(25)11-27-24(29-21)31-6-4-13(5-7-31)23(34)35/h8-11,13H,4-7,12H2,1-3H3,(H,26,32)(H,34,35)(H,27,28,29) |
InChI Key |
LXPBRCCRBHPMBX-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)COC1=CC2=CC(=CC(=C2N(C1=O)C)OC)NC3=NC(=NC=C3Cl)N4CCC(CC4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





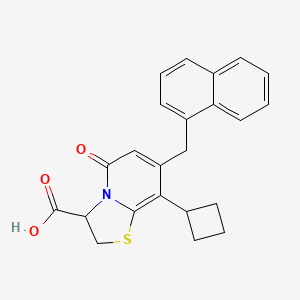
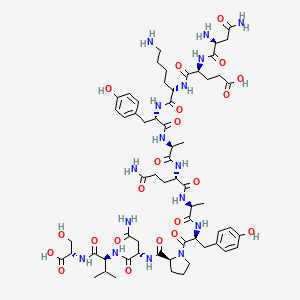

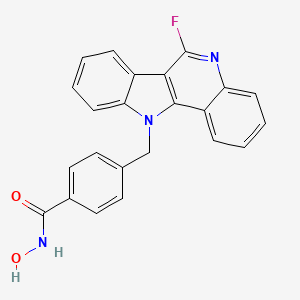
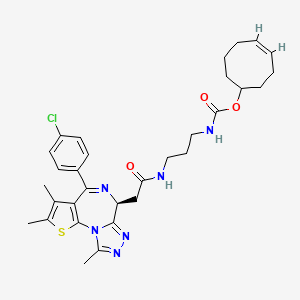
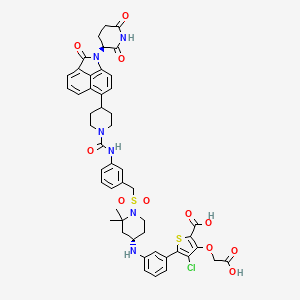
![6-(3-Chloro-4-pyrrolidin-1-ylphenyl)-1-[2-[4-(2-methoxyethyl)piperazin-1-yl]-1,3-benzothiazol-6-yl]-4-oxopyridine-3-carboxylic acid](/img/structure/B12383180.png)
![1-N'-[3-fluoro-4-[7-[3-[3-[3-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]propoxy]propoxy]-6-methoxyquinolin-4-yl]oxyphenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide](/img/structure/B12383187.png)
